

Technical Application Note: Photostabilization of Polycarbonate using 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

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Compound of Interest

Compound Name:	2-Hydroxy-4-(2-hydroxyethoxy)benzophenone
CAS No.:	16909-78-7
Cat. No.:	B102802

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Abstract & Core Directive

Polycarbonate (PC) is renowned for its impact resistance and optical clarity but suffers from rapid photodegradation under UV irradiation (290–400 nm). This degradation manifests as yellowing and embrittlement, primarily driven by the Photo-Fries rearrangement.

This guide details the application of **2-Hydroxy-4-(2-hydroxyethoxy)benzophenone** (CAS 16909-78-7), a specialized benzophenone derivative.^[1] Unlike lipophilic stabilizers (e.g., UV-531) designed for polyolefins, this molecule features a hydroxyethoxy tail that enhances compatibility with the polar polycarbonate matrix, reducing blooming and improving long-term stability.

Chemical Profile & Mechanism of Action^[2]

The Molecule^{[1][3]}

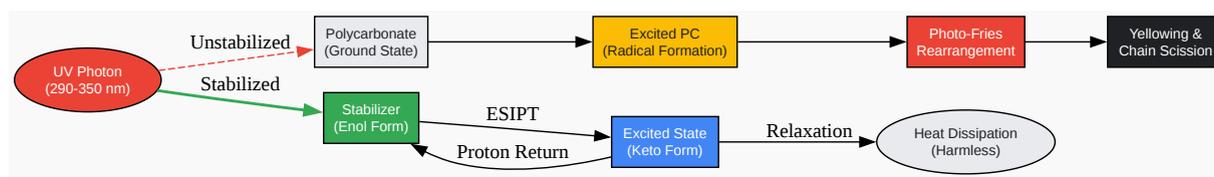
- Chemical Name: **2-Hydroxy-4-(2-hydroxyethoxy)benzophenone**^[1]
- CAS Number: 16909-78-7^{[1][2][3][4][5]}
- Synonyms: 2-Benzoyl-5-(2-hydroxyethoxy)phenol; Uvinul X-19 (historical trade ref).

- Physical State: Crystalline Solid.
- Solubility: Soluble in polar organic solvents (acetone, THF); highly compatible with Polycarbonate melts. Insoluble in water.[6]

Mechanism: ESIPT vs. Photo-Fries

The stabilizer functions via Excited State Intramolecular Proton Transfer (ESIPT). Upon absorbing a UV photon, the enol proton on the ortho-hydroxyl group transfers to the carbonyl oxygen. This excited state relaxes non-radiatively (releasing heat), preventing the energy from breaking the PC polymer backbone (Photo-Fries).

Figure 1: Stabilization Pathway vs. Degradation



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Caption: The stabilizer intercepts UV energy (Green path) before it can initiate the Photo-Fries degradation cycle (Red path) in the polymer backbone.

Experimental Protocols

Protocol A: Incorporation via Melt Compounding (Industrial Standard)

Purpose: To create a homogeneous resin masterbatch or final compound.

Materials:

- Bisphenol-A Polycarbonate resin (Melt Flow Index: 10–20 g/10min).
- Stabilizer: CAS 16909-78-7 (Loading: 0.3% – 0.5% w/w).

- Antioxidant (Optional): Irganox 1076 (0.1%) to prevent thermal oxidation during processing.

Workflow:

- Pre-Drying (Critical):
 - PC is hygroscopic. Hydrolysis during extrusion degrades molecular weight.
 - Action: Dry PC pellets at 120°C for 4 hours in a desiccant dryer. Moisture content must be <0.02%.
- Tumble Mixing:
 - Combine dried PC pellets and stabilizer powder in a high-speed mixer.
 - Tip: Use a binding agent (e.g., 0.05% mineral oil) only if powder segregation is observed, though the polarity of CAS 16909-78-7 usually adheres well to PC pellets.
- Extrusion:
 - Equipment: Twin-screw extruder (L/D ratio ≥ 32).
 - Temperature Profile:
 - Zone 1 (Feed): 240°C^[1]
 - Zone 2-3 (Compression): 260°C
 - Zone 4 (Metering): 270–280°C
 - Die: 270°C
 - Note: Do not exceed 300°C to avoid thermal decomposition of the stabilizer.
- Pelletizing:
 - Cool strands in a water bath and pelletize. Re-dry pellets before injection molding.

Protocol B: Solvent Casting (Lab-Scale Screening)

Purpose: Rapid screening of optical properties without heavy machinery.

- Dissolution:
 - Dissolve 5g of PC pellets in 45g of Dichloromethane (DCM) or Tetrahydrofuran (THF) (10% w/w solution).
 - Add Stabilizer (0.3% relative to polymer weight). Stir until optically clear.
- Casting:
 - Pour solution onto a clean glass plate or Petri dish.
 - Use a doctor blade to ensure uniform thickness (aim for 50–100 microns dry thickness).
- Evaporation:
 - Cover loosely to slow evaporation (prevents bubbling/haze).
 - Dry at room temperature for 24 hours, then vacuum dry at 60°C for 4 hours to remove residual solvent.

Validation & Characterization

Yellowness Index (YI) Measurement

The gold standard for quantifying PC degradation is the shift in Yellowness Index (Δ YI).

- Standard: ASTM E313 (preferred) or ASTM D1925 (legacy).
- Equipment: Spectrophotometer (d/8° geometry, specular component included).
- Procedure:
 - Measure Initial YI () of the unexposed sample.

- Expose samples to accelerated weathering (Xenon Arc, ASTM G155, 0.35 W/m² @ 340nm).
- Measure YI at intervals (100h, 500h, 1000h).
- Calculate shift:

Target Performance:

after 1000 hours suggests successful stabilization.

UV-Vis Transmission Spectroscopy

- Goal: Verify the "Cut-off" wavelength.
- Observation: The stabilized film should show <1% transmission below 350nm, with a sharp transition to transparency >380nm.

Table 1: Troubleshooting Common Defects

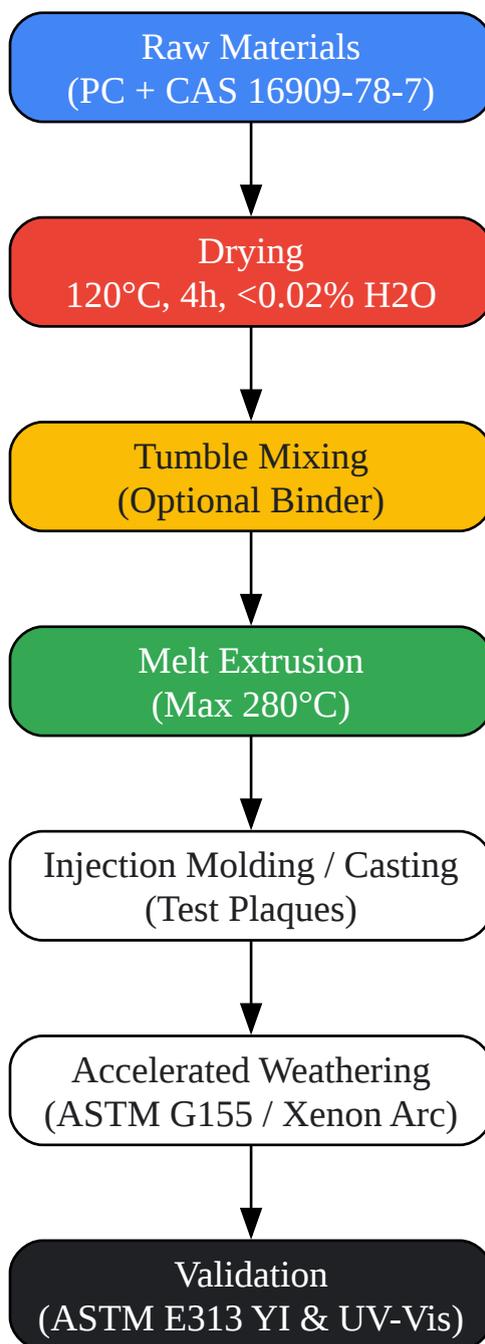
Defect	Probable Cause	Corrective Action
Haze / Cloudiness	Poor dispersion or solubility limit exceeded.	Reduce loading to <0.5%; Increase extrusion shear; Switch to Protocol B to verify solubility.
Bubbles (Molding)	Moisture in PC resin.[7]	Re-dry PC pellets (120°C, 4h). Verify desiccant dryer dew point (-40°C).
Yellowing (Initial)	Thermal degradation during extrusion.	Lower Zone 4/Die temps; Add phenolic antioxidant (e.g., Irganox 1076).

Expert Insights: Why CAS 16909-78-7?

While generic benzophenones (like UV-9) are cheaper, **2-Hydroxy-4-(2-hydroxyethoxy)benzophenone** offers a specific structural advantage for Polycarbonate:

- Polarity Matching: The hydroxyethoxy tail () increases the polarity of the molecule compared to alkyl-substituted benzophenones (like octyloxy-BP, UV-531). This matches the polar nature of the carbonate linkages in PC, reducing migration and "blooming" to the surface.
- Volatility: The tail increases molecular weight and hydrogen bonding capability, reducing stabilizer loss during the high-temperature venting phase of PC extrusion.

Figure 2: Experimental Workflow



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Caption: Step-by-step workflow from raw material preparation to final validation testing.

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